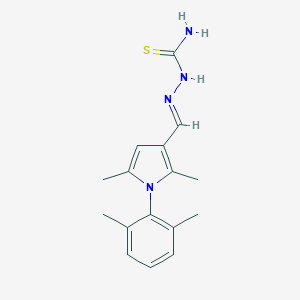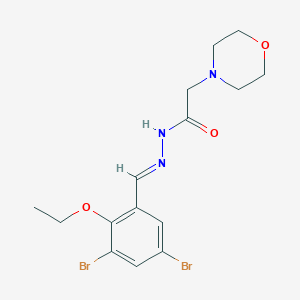![molecular formula C20H13FN2O2 B302319 N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302319.png)
N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphtho[2,1-b]furan-2-carbohydrazide, also known as 2-naphthyl hydrazide, is a chemical compound with potential applications in scientific research. The addition of a 4-fluorobenzylidene group to this compound results in the formation of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide, which exhibits unique properties that make it a valuable tool in scientific investigations.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been used in a variety of scientific research applications. One of the most promising applications is in the field of cancer research. The compound has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This activity is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. The compound has also been shown to disrupt the cell cycle and induce DNA damage in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to exhibit a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation, suggesting that it may have anti-inflammatory properties. The compound has also been shown to exhibit antioxidant activity, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in lab experiments is its potent anti-cancer activity. The compound is also relatively easy to synthesize and purify, making it a convenient tool for scientific investigations. However, one limitation of using this compound is its toxicity. The compound has been shown to exhibit cytotoxicity against normal cells at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in scientific research. One direction is to investigate the compound's potential as a therapeutic agent for cancer and other diseases. Another direction is to explore the compound's mechanism of action in greater detail, which may lead to the development of more potent and selective inhibitors of cancer cell proliferation and survival. Finally, the compound's potential as a tool for studying the role of certain enzymes in disease processes could also be investigated.
Synthesemethoden
The synthesis of N-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide involves the reaction of N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide hydrazide with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
Produktname |
N'-(4-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
Molekularformel |
C20H13FN2O2 |
Molekulargewicht |
332.3 g/mol |
IUPAC-Name |
N-[(E)-(4-fluorophenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C20H13FN2O2/c21-15-8-5-13(6-9-15)12-22-23-20(24)19-11-17-16-4-2-1-3-14(16)7-10-18(17)25-19/h1-12H,(H,23,24)/b22-12+ |
InChI-Schlüssel |
XGKOERWQAZCREV-WSDLNYQXSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)N/N=C/C4=CC=C(C=C4)F |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(C=C4)F |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN=CC4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)
![N'-{3,5-dichloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302244.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302249.png)
![N'-[4-(methylsulfanyl)benzylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302251.png)
![N'-[(E)-(4-methoxy-3-methylphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302252.png)
![N'-[(4-methoxy-1-naphthyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302254.png)
![N'-{(E)-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302258.png)
![N'-{(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302259.png)